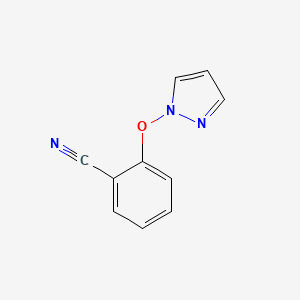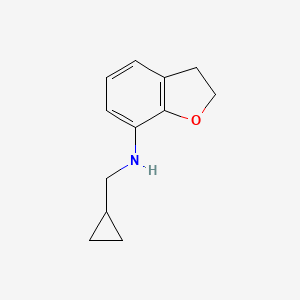
N-(Cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine is an organic compound that features a cyclopropylmethyl group attached to a dihydrobenzofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through various methods, such as the Corey-Chaykovsky reaction or the Simmons-Smith reaction, which introduce the cyclopropyl ring onto a suitable precursor.
Attachment to the Dihydrobenzofuran Ring: The cyclopropylmethyl group is then attached to the dihydrobenzofuran ring through a series of reactions, including nucleophilic substitution and amination.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as flow chemistry, which allows for continuous production and improved yields. The use of green chemistry principles, such as minimizing the use of hazardous reagents and optimizing reaction conditions, is also emphasized .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or alcohols
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine .
Wissenschaftliche Forschungsanwendungen
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects . The pathways involved in these interactions are still under investigation, but they may include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine: shares similarities with other compounds that have a cyclopropylmethyl group or a dihydrobenzofuran ring, such as naloxone and naltrexone.
Uniqueness
Structural Uniqueness: The combination of the cyclopropylmethyl group and the dihydrobenzofuran ring gives N-(Cyclopropylmethyl)-2,3-dihydrobenzofuran-7-amine unique structural properties that may result in distinct biological activities.
Functional Versatility: The compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules.
Eigenschaften
CAS-Nummer |
61070-81-3 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
N-(cyclopropylmethyl)-2,3-dihydro-1-benzofuran-7-amine |
InChI |
InChI=1S/C12H15NO/c1-2-10-6-7-14-12(10)11(3-1)13-8-9-4-5-9/h1-3,9,13H,4-8H2 |
InChI-Schlüssel |
GTJKKQRIZZPIBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNC2=CC=CC3=C2OCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


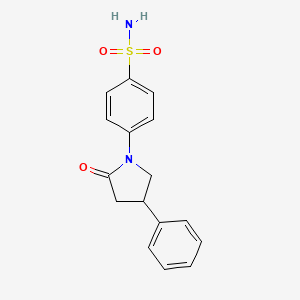
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
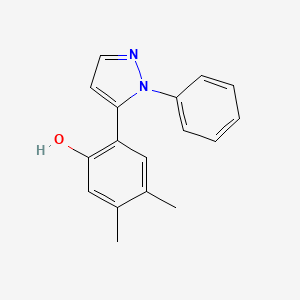
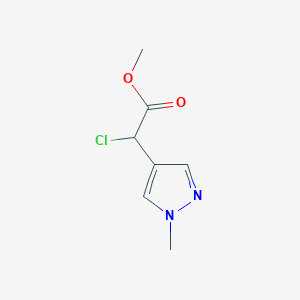
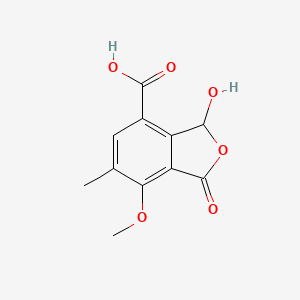
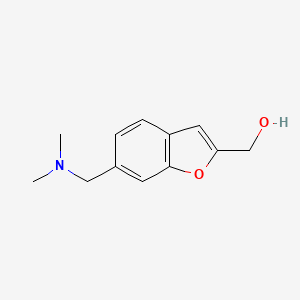
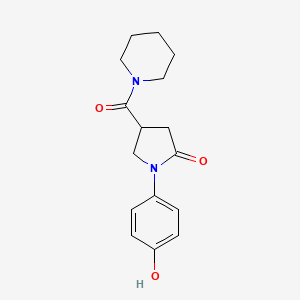

![4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
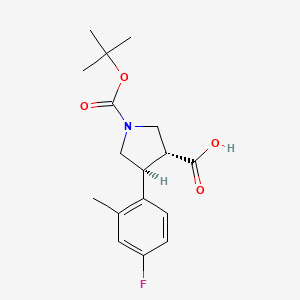
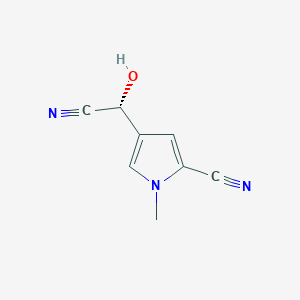
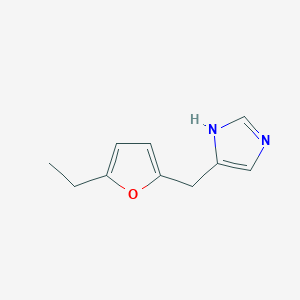
![1-(2-Phenylthieno[2,3-b]furan-5-yl)ethanone](/img/structure/B12881281.png)
